(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC13277589
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18O3 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (2E)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10+ |
| Standard InChI Key | RWJCELGQGGFLBR-LICLKQGHSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a benzofuran scaffold, a heterocyclic system consisting of fused benzene and furan rings. The (2Z) configuration indicates the spatial arrangement of the 4-tert-butylbenzylidene substituent at position 2, while the hydroxyl group at position 6 introduces polarity and hydrogen-bonding capability. The tert-butyl group at the para position of the benzylidene moiety enhances steric bulk, potentially influencing binding interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (2E)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.3 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
| PubChem CID | 939471 |
The stereoelectronic effects of the tert-butyl group and hydroxyl substituent create a balance between hydrophobicity and reactivity, enabling interactions with both lipophilic and hydrophilic regions of biological macromolecules.
Synthesis and Chemical Reactivity
Synthetic Pathways
Biological Activities
Antimicrobial Effects
The compound shows broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) of 8–32 μg/mL. Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers.
Antioxidant Properties
The phenolic hydroxyl group enables radical scavenging, as demonstrated in DPPH assays with an EC₅₀ of 45 μM. This activity is critical for mitigating oxidative stress in neurodegenerative and cardiovascular diseases.
Structure-Activity Relationships (SAR)
Role of the tert-Butyl Group
Comparative studies with non-alkylated analogs reveal that the tert-butyl substituent enhances:
-
Lipophilicity: Improving blood-brain barrier penetration.
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Steric Shielding: Protecting the benzylidene moiety from metabolic degradation.
Hydroxyl Group Modifications
Methylation or acetylation of the hydroxyl group reduces antibacterial efficacy by 4–8 fold, underscoring its role in target binding.
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